molecular formula C6H8ClN3O2 B078256 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole CAS No. 13182-81-5

1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole

Cat. No.: B078256
CAS No.: 13182-81-5
M. Wt: 189.6 g/mol
InChI Key: FSFWMJBQLWFXSM-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole is a chemical compound that belongs to the class of nitroimidazoles. These compounds are known for their diverse applications, particularly in the field of medicine, due to their antimicrobial and antiprotozoal properties. The presence of the nitro group in the imidazole ring enhances its reactivity and biological activity.

Scientific Research Applications

1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole has several scientific research applications:

    Medicine: It is studied for its potential use as an antimicrobial and antiprotozoal agent. Its ability to inhibit the growth of bacteria and protozoa makes it a candidate for treating infections.

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity, particularly the nitro and chloroethyl groups, allows for various chemical modifications.

    Biology: Researchers investigate its effects on cellular processes and its potential as a tool for studying biological pathways.

    Industry: It is explored for use in the development of new materials and chemical products due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary targets of 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole are DNA and RNA . This compound is an alkylating agent, a class of drugs that can covalently modify a variety of intracellular targets . Alkylating agents like this compound are used in chemotherapeutic regimens for the treatment of various types of cancers .

Mode of Action

This compound interacts with its targets (DNA and RNA) by forming reactive metabolites through hydrolysis in vivo . These metabolites cause alkylation and cross-linking of DNA (at the O6 position of guanine-containing bases) and RNA, thus inducing cytotoxicity . This process interferes with the function of DNA and RNA, leading to cell death .

Biochemical Pathways

The affected biochemical pathways involve DNA repair mechanisms. The DNA alkylation adducts induced by nitrosamines upon their metabolic activation by CYP450 monooxygenases are repaired by various DNA repair pathways, which include base excision repair, direct damage reversal by MGMT and ALKBH, as well as nucleotide excision repair .

Pharmacokinetics

SarCNU exhibited linear and consistent pharmacokinetics in mice and dogs with very good oral bioavailability in both species

Result of Action

The result of the action of this compound is the induction of cytotoxicity, leading to cell death . This is achieved through the formation of DNA and RNA adducts, which interfere with the normal functioning of these nucleic acids, disrupting cell division and leading to cell death . This makes the compound effective against rapidly dividing cells, such as cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other organic pollutants can affect the accumulation and release of such compounds . Additionally, the compound’s action can be influenced by the specific cellular environment, such as the presence of specific enzymes or other cellular components .

Biochemical Analysis

Biochemical Properties

It is hypothesized that this compound may interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions

Cellular Effects

It is speculated that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole remains unclear. It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

Studies are needed to observe any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is hypothesized that this compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is speculated that this compound could interact with transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is possible that this compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

The synthesis of 1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole typically involves the nitration of 2-methylimidazole followed by the introduction of the chloroethyl group. The general synthetic route can be summarized as follows:

    Nitration: 2-Methylimidazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-methyl-5-nitroimidazole.

    Alkylation: The nitrated product is then reacted with 2-chloroethanol in the presence of a base such as potassium carbonate to introduce the 2-chloroethyl group, resulting in the formation of this compound.

Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions. For example, it can react with nucleophiles such as thiols or amines to form corresponding thioethers or amines.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole can be compared with other nitroimidazole derivatives such as:

    Metronidazole: A widely used antimicrobial agent with similar nitroimidazole structure but different substituents.

    Tinidazole: Another nitroimidazole with a longer half-life and broader spectrum of activity.

    Ornidazole: Known for its effectiveness against anaerobic bacteria and protozoa.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other nitroimidazole derivatives.

Properties

IUPAC Name

1-(2-chloroethyl)-2-methyl-5-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O2/c1-5-8-4-6(10(11)12)9(5)3-2-7/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFWMJBQLWFXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30157218
Record name 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13182-81-5
Record name 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13182-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013182815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-CHLOROETHYL)-2-METHYL-5-NITROIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A2R934D6A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What insights do the provided research articles offer about the Structure-Activity Relationship (SAR) of nitroimidazole derivatives against parasites?

A1: Both research articles highlight the importance of the nitroimidazole moiety for antiparasitic activity. The first paper [] investigates copper(II) and zinc(II) complexes with 5-nitroimidazole-based ligands against Toxoplasma gondii. While the specific structure of 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole is not discussed, the research demonstrates the potential of metal complexes with nitroimidazole derivatives to exhibit antiparasitic effects.

Q2: Can the provided research shed light on potential resistance mechanisms that parasites might develop against 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole?

A2: Although the provided articles don't directly address resistance mechanisms specific to 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole, they offer valuable clues. [] The second study, focusing on Leishmania and nitroimidazole derivatives, provides a broader context for understanding potential resistance. It is known that some parasites develop resistance to nitroimidazoles through mechanisms that disrupt the drug's activation pathway within the parasite. Further research is crucial to determine if similar resistance mechanisms could arise against 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole and to explore strategies for mitigating such resistance.

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